5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a thiazole and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,3-thiazole-2-amine
- 5-Methyl-1H-pyrazol-3-amine
- 4-Methyl-1,3-thiazole-2-carbaldehyde
Uniqueness
5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both thiazole and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N4S |
---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
5-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H12N4S/c1-6-5-14-9(11-6)4-13-7(2)3-8(10)12-13/h3,5H,4H2,1-2H3,(H2,10,12) |
InChI Key |
UPGLSAAQEFPLKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=NC(=CS2)C)N |
Origin of Product |
United States |
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